molecular formula C11H17N3O2 B8698425 N1,N1-dimethyl-N3-(4-nitrophenyl)-1,3-Propanediamine CAS No. 25238-54-4

N1,N1-dimethyl-N3-(4-nitrophenyl)-1,3-Propanediamine

Cat. No. B8698425
CAS RN: 25238-54-4
M. Wt: 223.27 g/mol
InChI Key: HJMLCGPNMFWONS-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N3-(4-nitrophenyl)-1,3-Propanediamine is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N1-dimethyl-N3-(4-nitrophenyl)-1,3-Propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-dimethyl-N3-(4-nitrophenyl)-1,3-Propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

25238-54-4

Product Name

N1,N1-dimethyl-N3-(4-nitrophenyl)-1,3-Propanediamine

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C11H17N3O2/c1-13(2)9-3-8-12-10-4-6-11(7-5-10)14(15)16/h4-7,12H,3,8-9H2,1-2H3

InChI Key

HJMLCGPNMFWONS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluoronitrobenzene (7 g, 50 mmol), 3-dimethylaminopropylamine (6.1 g, 60 mmol) and potassium carbonate (7 g, 50 mmol) in 25 ml of dimethylsulfoixde was added 0.2 g of tris(3,6-dioxaheptyl)amine (TDA-1). The heterogenous mixture was heated at 90° for 2 h. After cooling to room temperature, 110 g of crushed ice was added to precipitate out the yellow product in 85% yield (9.5 g, 43 mmol).
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7 g
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110 g
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Synthesis routes and methods III

Procedure details

N,N-Dimethylpropane-1,3-diamine (4.90 ml, 39 mmol) and potassium carbonate (6.37 g, 46 mmol) were added to 1-fluoro-4-nitrobenzene (5.0 g, 35 mmol) and the mixture was heated at 70° C. for 3 hours. Insoluble material was removed by filtration and the filtrate was concentrated. The residue was dissolved in ethyl acetate (100 ml) and the solution was washed with water (3×100 ml) and saturated sodium chloride (100 ml) and dried. The solvent was removed by evaporation to give the product as a yellow oil (8.57 g). MS (MH+): 248.
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4.9 mL
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6.37 g
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5 g
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Synthesis routes and methods IV

Procedure details

34. In a 125 mL flask were mixed 14.11 g. (0.10 mole) of 4-fluoronitrobenzene, 10.22 g. (0.10 mole) of 3-(dimethylamino) propylamine and 5.00 g. (0.12 mole) of dry sodium fluoride. Upon warming, a reaction began, and after an hour the mixture was heated to 150° C. for an hour. The mixture was cooled below 100° and treated with 400 mL water containing 0.10 mole sodium hydroxide at 60° C. for one hour; it was then chilled to solidify the freed amine and the aqueous phase was decanted off. After three water washings and drying, the crude product was dissolved in methyl tertiary butyl ether, filtered and evaporated to dryness, giving 19.69 g. (88% yield) of N-(3-dimethylaminopropyl) 4-nitroaniline, m.p. 60°-61.5° C. A 2.23 g. (0.01 mole) portion of this product was dissolved in 15 mL of acetone and treated with 2.13 g. (0.015 mole) of methyl iodide in a closed vessel. There was an immediate reaction and presently a yellow solid was suddenly precipitated. The mixture was warmed for 1/2 hour at 50° C. cooled, filtered, washed with acetone, and dried; the remaining solid, weighing 3.31 g., m.p. 210°-211.5° C., represented a 90% yield of Dye No. 34.
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0.1 mol
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0.12 mol
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400 mL
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